
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule that contains several functional groups . It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common structure in many biologically active compounds . The compound also contains a methoxy group (OCH3), a phenyl group (C6H5), and a pyridine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolidine ring attached to a phenyl group through a methoxy linker . Additionally, it would have a pyridine ring with a carboxamide group . The exact three-dimensional structure would depend on the specific arrangement and stereochemistry of these groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present . For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, and the phenyl group might undergo electrophilic aromatic substitution . The carboxamide group could participate in various reactions involving the carbonyl or the amide nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure . For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrrolone derivatives exhibit significant antimicrobial properties. Researchers have synthesized various analogs of this compound, and some have demonstrated potent antibacterial, antifungal, and antiviral effects. These derivatives could be explored further for novel antimicrobial drug development .
Anticancer Activity
The pyrrolone scaffold has shown promise in the field of oncology. Some derivatives exhibit antitumor activity, making them potential candidates for cancer therapy. Researchers continue to investigate their mechanisms of action and optimize their efficacy .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases. Pyrrolone derivatives have been studied for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and hold potential for treating inflammatory conditions .
Antidepressant Activity
Certain pyrrolone derivatives have demonstrated antidepressant properties. They may act on neurotransmitter systems and receptors involved in mood regulation. Further research is needed to explore their clinical utility .
Cardiovascular Effects
Pyrrolone derivatives have been investigated for their cardio-tonic effects. Some compounds exhibit positive inotropic activity, which could be relevant in heart failure management .
Other Activities
Beyond the mentioned fields, pyrrolone derivatives have also been explored for their antimycobacterial, analgesic, and antiviral effects. These diverse activities highlight their potential for therapeutic applications .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a pyrrolidinone moiety, which is a five-membered heterocyclic ring. Compounds with this structure are known to have diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, some pyrrolidinone derivatives have been found to act as potential protoporphyrinogen oxidase (PPO) inhibitors . This suggests that they might inhibit the enzyme PPO, which is involved in the biosynthesis of heme and chlorophyll.
Eigenschaften
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-10-3-4-16(18(20)23)17(22)19-13-5-7-14(8-6-13)21-11-9-15(12-21)24-2/h3-8,10,15H,9,11-12H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOIMFAMULOYLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methylphenyl)-5-[[4-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2520665.png)
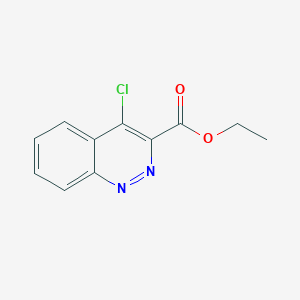
![N-(1-cyanocyclopentyl)-2-{[(4-ethylphenyl)(thiophen-2-yl)methyl]amino}acetamide](/img/structure/B2520667.png)
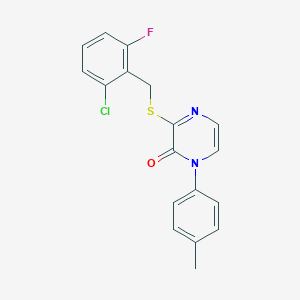
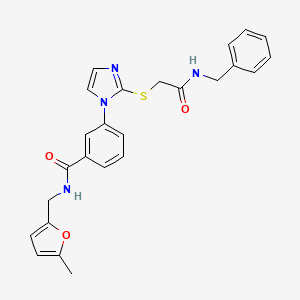
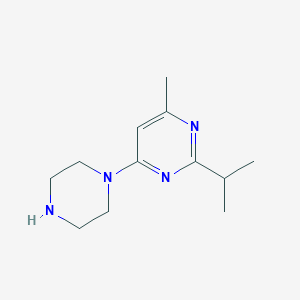
![2-Cyclohexylidene-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2520674.png)
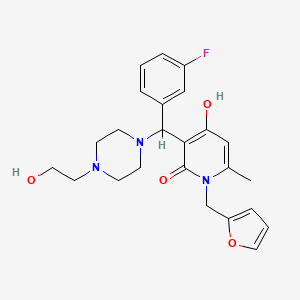
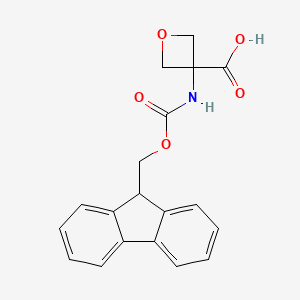
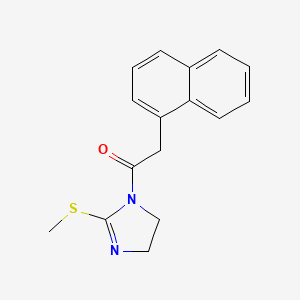
![4-tert-butyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2520683.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520684.png)
![7-benzyl-1-[(4-fluorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2520687.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2520688.png)